

Gantacurium Structure-Activity Relationship (SAR) Studies: A Technical Guide

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Compound of Interest

Compound Name: *Gantacurium*

Cat. No.: *B1249894*

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Introduction

Gantacurium chloride is a novel, ultra-short-acting, non-depolarizing neuromuscular blocking agent.[1][2] Its development represents a significant advancement in the field of anesthesia, offering the potential for a rapid onset and predictable, rapid recovery of neuromuscular function.[1][2] **Gantacurium** is a single stereoisomer, an asymmetric isoquinolinium diester of chlorofumaric acid.[3][4] This unique chemical structure is intrinsically linked to its distinctive mechanism of inactivation, which is primarily independent of organ-based metabolism and elimination.[3][5]

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of **gantacurium** and its analogs. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the core concepts of its mechanism of action and degradation.

Core Structure and Mechanism of Action

Gantacurium is a bis-quaternary benzylisoquinolinium diester.[6] Its core structure consists of two isoquinolinium head groups connected by a central chlorofumarate linker. This structure is designed to interact with the nicotinic acetylcholine receptors at the neuromuscular junction, acting as a competitive antagonist to acetylcholine and thereby inducing muscle relaxation.[7]

The key innovation in the design of **gantacurium** lies in its unique, dual-pathway chemical degradation, which dictates its ultra-short duration of action.^{[1][3]} This degradation occurs via two main, non-enzymatic processes:

- **Cysteine Adduction:** A rapid, covalent binding of the endogenous amino acid L-cysteine to the electron-deficient double bond of the chlorofumarate linker.^{[3][8]} This process forms a pharmacologically inactive adduct.^{[3][5]}
- **Ester Hydrolysis:** A slower, pH-sensitive hydrolysis of the ester bonds linking the isoquinolinium heads to the central fumarate core.^{[1][3]}

This chemical instability is a deliberate design feature that allows for rapid and predictable clearance from the body, independent of hepatic or renal function.^[5]

Structure-Activity Relationship (SAR) Studies

The SAR of **gantacurium** and its analogs has been primarily focused on modifying the central linker to alter the rate of cysteine adduction and, consequently, the duration of neuromuscular blockade.

The Role of the Fumarate Linker

The fumarate diester core is the critical determinant of the pharmacodynamic profile of this class of neuromuscular blocking agents. The presence of the electron-withdrawing chlorine atom on the double bond of the fumarate moiety in **gantacurium** makes it highly susceptible to nucleophilic attack by the thiol group of L-cysteine.^[3]

Impact of Halogenation and Symmetry

To investigate the SAR of the fumarate linker, analogs of **gantacurium** have been synthesized with modifications to this central core. The two most extensively studied analogs are CW002 and CW011.

- **CW002:** A symmetrical analog of **gantacurium** that lacks the chlorine atom on the fumarate double bond.^[3]
- **CW011:** An asymmetrical maleate analog of **gantacurium**, which is also non-halogenated.^[3]

The removal of the electron-withdrawing chlorine atom in CW002 and CW011 significantly reduces the electrophilicity of the double bond, leading to a slower rate of cysteine adduction. [3][8][9] This directly translates to a longer duration of neuromuscular blockade compared to **gantacurium**. [3][8][9]

Quantitative Data

The following tables summarize the key quantitative data from preclinical and clinical studies of **gantacurium** and its analogs.

Table 1: In Vitro Cysteine Adduction Half-Life

Compound	Structural Feature	Cysteine Adduction Half-Life (in vitro)
Gantacurium	Asymmetric Chlorofumarate	~0.2 minutes[8]
CW002	Symmetrical Fumarate (no chlorine)	~11.4 minutes[3]
CW011	Asymmetrical Maleate (no chlorine)	~13.7 minutes[8]

Table 2: Potency and Duration of Action in Preclinical and Clinical Studies

Compound	Species	ED ₉₅ (mg/kg)	Duration of Action (at ~2-5x ED ₉₅)
Gantacurium	Human	0.19[3]	~15 minutes (recovery to TOF ratio ≥ 0.90)[3]
Rhesus Monkey	~0.081[8]	~7.4 minutes (recovery to 95% twitch height)[8]	
Guinea Pig	0.064[10]	Not reported	
CW002	Rhesus Monkey	0.040[8]	~28.1 minutes[8]
Cat	0.035	Not reported	
Guinea Pig	0.012[10]	Not reported	
CW011	Rhesus Monkey	0.025[3]	~33.3 minutes[8]

Table 3: Histamine Release Profile of **Gantacurium** in Humans

Dose	Histamine Release	Associated Cardiovascular Effects
≤ 2.5 x ED ₉₅ (≤ 0.45 mg/kg)	Not significant[1]	Minimal[1]
~3 x ED ₉₅ (0.54 mg/kg)	Observed in 1 of 4 volunteers[1]	Transient hypotension and tachycardia[1]
4 x ED ₉₅ (0.72 mg/kg)	Observed in 3 of 4 volunteers[1]	Transient hypotension and tachycardia[1]

Experimental Protocols

In Vitro Degradation Studies (Cysteine Adduction)

Objective: To determine the rate of chemical degradation of **gantacurium** and its analogs in the presence of L-cysteine.

Methodology:

- **Sample Preparation:** A solution of the test compound (e.g., **gantacurium**) is prepared in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4) at a known concentration.
- **Initiation of Reaction:** The degradation reaction is initiated by adding a solution of L-cysteine to the test compound solution at a controlled temperature (typically 37°C).
- **Time-Course Sampling:** Aliquots of the reaction mixture are taken at specific time intervals.
- **Reaction Quenching:** The degradation reaction in the aliquots is stopped, for example, by acidification or rapid freezing.
- **HPLC Analysis:** The concentration of the remaining parent compound in each aliquot is quantified using a validated high-performance liquid chromatography (HPLC) method with UV detection. A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).[\[11\]](#)[\[12\]](#)[\[13\]](#)
- **Data Analysis:** The concentration of the parent compound is plotted against time, and the data are fitted to a suitable kinetic model (e.g., first-order decay) to determine the reaction half-life.

In Vivo Neuromuscular Blockade Assessment

Objective: To determine the potency (ED₉₅) and duration of action of **gantacurium** and its analogs in an animal model.

Methodology:

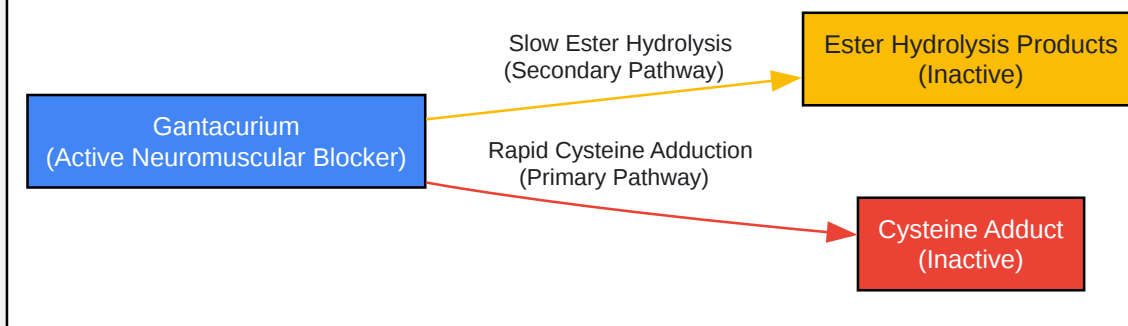
- **Animal Model:** The study is typically conducted in anesthetized cats or rhesus monkeys.[\[3\]](#)[\[8\]](#)
- **Surgical Preparation:** The animal is anesthetized, and a peripheral nerve-muscle preparation is isolated. For example, the sciatic nerve and the tibialis anterior muscle in the cat.
- **Nerve Stimulation:** The peripheral nerve is stimulated with supramaximal electrical pulses. A common stimulation pattern is the train-of-four (TOF), which consists of four pulses delivered at a frequency of 2 Hz.[\[14\]](#)[\[15\]](#)

- **Measurement of Muscle Response:** The evoked mechanical twitch response of the muscle is measured using a force-displacement transducer.
- **Drug Administration:** The test compound is administered intravenously as a bolus dose or a continuous infusion.
- **Data Acquisition:** The twitch tension is recorded continuously throughout the experiment. The percentage inhibition of the twitch height is calculated relative to the baseline measurement before drug administration.
- **Data Analysis:** Dose-response curves are constructed to determine the ED₉₅ (the dose required to produce 95% twitch depression). The duration of action is determined by measuring the time from drug administration to the recovery of the twitch height to a certain level (e.g., 90% of baseline or a TOF ratio of ≥ 0.9).^[14]^[15]

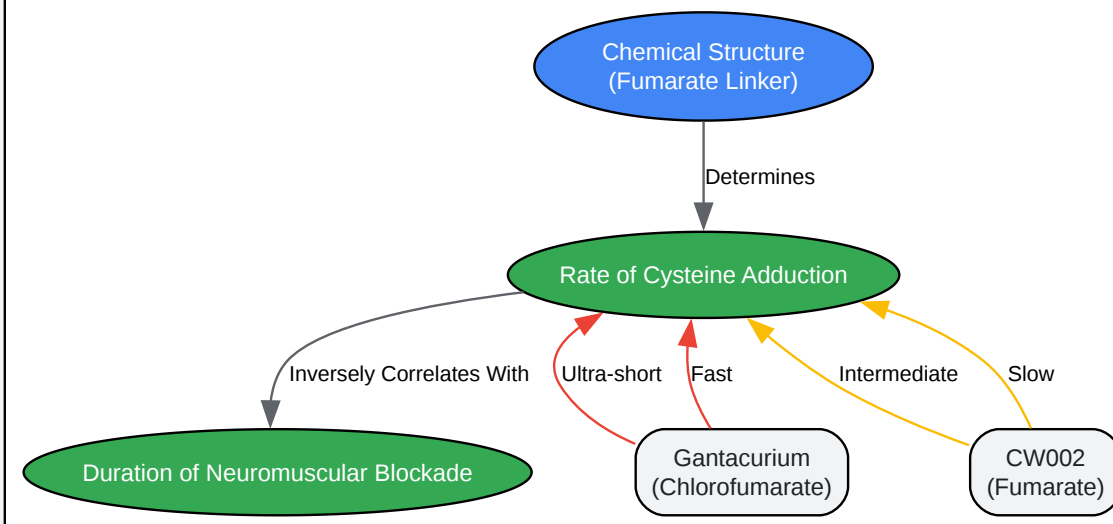
Visualizations

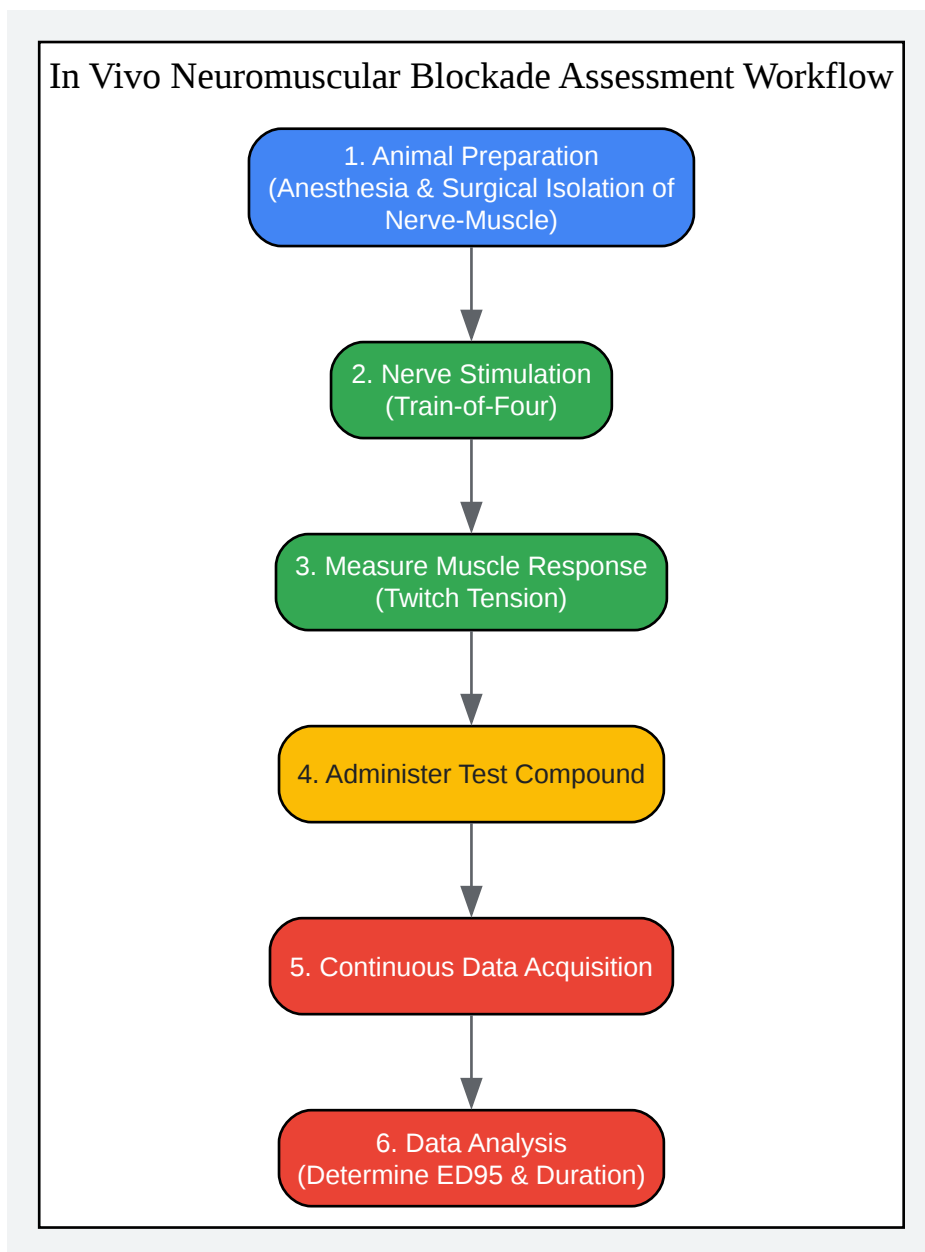
Gantacurium Degradation Pathway

Gantacurium Degradation Pathways



Structure-Activity Relationship for Duration of Action





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